4-(N,N-Dimethylsulfamoyl)thiophene-2-carboxylic acid
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Overview
Description
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with a dimethylamino sulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized by introducing a carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The dimethylamino sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino sulfonyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the dimethylamino sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(Dimethylamino)sulfonyl]-benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
4-[(Dimethylamino)sulfonyl]-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its benzene and furan analogs. This uniqueness makes it a valuable compound for specific applications where the electronic characteristics of the thiophene ring are advantageous.
Properties
Molecular Formula |
C7H9NO4S2 |
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Molecular Weight |
235.3 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-6(7(9)10)13-4-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
JRDPILMFZHOUIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
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